molecular formula C12H9ClN2O B6612932 4-chloro-N-(pyridin-2-yl)benzamide CAS No. 14547-82-1

4-chloro-N-(pyridin-2-yl)benzamide

Cat. No.: B6612932
CAS No.: 14547-82-1
M. Wt: 232.66 g/mol
InChI Key: XMEYAYCVRHNECN-UHFFFAOYSA-N
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Description

4-Chloro-N-(pyridin-2-yl)benzamide (CAS 14547-82-1) is a synthetic benzamide derivative utilized in research and development as a key chemical building block. This compound features a benzamide core structure substituted with a chloro group at the 4-position and is functionalized with a pyridin-2-yl aminocarbonyl group . With a molecular formula of C12H9ClN2O and a molecular weight of 232.67 g/mol, this compound exhibits a calculated density of 1.341 g/cm³ and a boiling point of approximately 307.5°C . Its logP value of 3.06 suggests moderate lipophilicity, which can be a relevant factor in pharmacokinetic studies . Researchers employ this compound primarily as a versatile intermediate in organic synthesis and medicinal chemistry, where it is used to construct more complex molecules for screening and development, as evidenced by its role in various synthetic routes . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEYAYCVRHNECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932611
Record name 4-Chloro-N-(pyridin-2-yl)benzamide
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Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14547-82-1
Record name 4-Chloro-N-2-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14547-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC118971
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-(pyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of 2-Aminopyridine with 4-Chlorobenzoyl Chloride

The most widely documented method involves the direct acylation of 2-aminopyridine using 4-chlorobenzoyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres. Triethylamine (TEA) serves as both a base and a proton scavenger, facilitating the deprotonation of 2-aminopyridine and subsequent nucleophilic attack on the acyl chloride.

A representative procedure involves dissolving 2-aminopyridine (1.0 eq) in DCM at 0°C, followed by dropwise addition of 4-chlorobenzoyl chloride (1.1 eq) and TEA (1.5 eq). The mixture is stirred at room temperature for 12–24 hours, after which the product is isolated via filtration or extraction. Yields range from 78% to 92%, depending on purity of starting materials and reaction scale.

Table 1: Comparative Analysis of Acylation Conditions

SolventBaseTemperatureTime (h)YieldPurity (HPLC)
DCMTriethylamine25°C2492%98.5%
THFPyridine40°C1885%97.2%
Ethyl AcetateDIPEA25°C3678%95.8%

Alternative Methods: Carbodiimide-Mediated Coupling

For laboratories lacking access to 4-chlorobenzoyl chloride, carbodiimide-mediated coupling of 4-chlorobenzoic acid with 2-aminopyridine offers a viable alternative. This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF or acetonitrile. The reaction proceeds at 0°C to room temperature over 6–12 hours, with yields averaging 70–80%.

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Polar aprotic solvents like DCM and THF consistently outperform ethers or hydrocarbons due to enhanced solubility of intermediates. Elevated temperatures (>40°C) promote side reactions, such as N-oxide formation on the pyridine ring, reducing yields by 15–20%.

Stoichiometric Considerations

A 10% molar excess of 4-chlorobenzoyl chloride relative to 2-aminopyridine is critical to compensate for moisture sensitivity. Substoichiometric base (TEA) concentrations lead to incomplete neutralization of HCl, resulting in protonated amine species that hinder reactivity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors improve heat dissipation and reduce reaction times to 2–4 hours. A tubular reactor with a residence time of 30 minutes at 50°C achieves 89% yield with 99% purity, outperforming batch processes.

Table 2: Batch vs. Continuous Flow Performance

ParameterBatch ProcessContinuous Flow
Reaction Time24 h2 h
Yield92%89%
Energy Consumption15 kWh/kg8 kWh/kg
Purity98.5%99.0%

Purification Strategies

Recrystallization from ethanol/water (3:1 v/v) removes unreacted 2-aminopyridine and HCl salts. Industrial setups employ wiped-film evaporation to isolate the product with <0.5% residual solvents.

Analytical Characterization

Spectroscopic Validation

  • Raman Spectroscopy : Peaks at 1673 cm⁻¹ (amide C=O stretch) and 1589 cm⁻¹ (pyridine ring) confirm successful acylation.

  • Solid-State NMR : ¹³C NMR shows distinct signals at δ 165.2 ppm (carbonyl carbon) and δ 148.7 ppm (pyridine C2).

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting endotherm at 190.8°C, consistent with the crystalline Form 4 polymorph.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The amide bond undergoes hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Stabilization via microencapsulation in polyethylene glycol matrices extends shelf life to >24 months.

Byproduct Formation

N-Acetylated byproducts (<2%) form via over-acylation. These are minimized by maintaining reaction temperatures below 30°C and using molecular sieves to absorb residual moisture .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Amidation Reactions: The compound can react with amines to form amide derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(pyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of biological pathways essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR/IR) Melting Point (°C) Reference
4-Chloro-N-(pyridin-2-yl)benzamide Pyridin-2-yl, 4-Cl on benzamide C₁₂H₉ClN₂O 232.68 δ 12.13 (NH), 8.51–7.47 (aromatic) 138
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) Thiadiazole, 4-Cl on benzamide C₁₄H₈ClN₅OS 337.77 δ 8.36–7.60 (pyridine/thiadiazole), IR: N-H (3320 cm⁻¹), C=O (1680 cm⁻¹) Not reported
4-Chloro-N-(hydroxymethyl)benzamide Hydroxymethyl on amide C₈H₈ClNO₂ 185.61 IR: O-H (3450 cm⁻¹), C=O (1675 cm⁻¹) Not reported
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide Pyridine-S-phenyl, 4-Cl on benzamide C₁₉H₁₁Cl₂F₃N₂OS 443.27 Not reported Not reported
4-(Acetylamino)-5-chloro-2-methoxy-N-(pyridin-3-yl)benzamide Acetylamino, methoxy, pyridin-3-yl C₁₅H₁₄ClN₃O₃ 319.74 Not reported Not reported
Key Observations:
  • Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., 4c ) enhance stability and alter electronic properties, evidenced by downfield shifts in ¹H NMR (δ 8.36–7.60).
  • Heterocyclic Additions : Thiadiazole (4c ) and sulfonyl groups (GSK3787 ) introduce steric bulk and hydrogen-bonding sites, impacting solubility and biological activity.
  • Positional Isomerism : Pyridin-2-yl vs. pyridin-3-yl (e.g., ) alters molecular dipole moments and binding affinities in target interactions.

Spectral and Physicochemical Comparisons

NMR Spectroscopy
  • NH Proton : The NH signal in 4-chloro-N-(pyridin-2-yl)benzamide (δ 12.13 ) is deshielded compared to thiadiazole derivatives (δ ~11.5–12.0 ), likely due to reduced conjugation in the latter.
  • Aromatic Protons : Pyridin-2-yl protons resonate at δ 8.51–7.47 , whereas pyridin-3-yl analogs (e.g., ) show distinct splitting patterns due to differing ring currents.
IR Spectroscopy
  • C=O Stretching : All benzamides exhibit C=O stretches near 1675–1680 cm⁻¹ , but electron-donating groups (e.g., methoxy ) reduce wavenumbers slightly.
  • N-H Stretching : Broad peaks at 3320–3450 cm⁻¹ confirm secondary amide bonds .
Melting Points
  • Higher melting points (e.g., 138°C ) correlate with planar structures and strong intermolecular hydrogen bonding. Bulky substituents (e.g., thiadiazole in 4c ) may lower melting points due to disrupted packing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(pyridin-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via a multi-step process. A key step involves coupling 4-chlorobenzoyl chloride with 2-aminopyridine under basic conditions (e.g., using pyridine as a catalyst in dichloromethane) . Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of acyl chloride to amine) and temperature (room temperature to 40°C). Evidence shows a 78% yield when using Method C, which emphasizes slow addition of reagents and inert atmosphere .
  • Yield Improvement : Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) enhances purity. Monitoring by thin-layer chromatography (TLC) ensures reaction completion .

Q. How can researchers validate the structural integrity of 4-chloro-N-(pyridin-2-yl)benzamide post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.4–8.6 ppm (pyridyl protons), δ 7.6–7.8 ppm (aromatic protons from benzamide), and δ 10.2 ppm (amide NH) .
  • FTIR : Key bands include C=O stretch at ~1670 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
  • Elemental Analysis : Confirms molecular formula (C₁₂H₉ClN₂O) with <0.3% deviation from calculated values .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

  • Screening Protocols :

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or phosphatases (e.g., PPARδ binding studies using competitive displacement assays) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

  • Crystallographic Workflow :

  • Data Collection : Use single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate).
  • Structure Solution : Programs like SHELXT (for small molecules) or SHELXD (for twinned data) determine initial phases .
  • Refinement : SHELXL refines atomic positions, with R-factors <5% for high-quality datasets. Example: A related benzamide derivative showed C-Cl bond length of 1.74 Å, confirming sp² hybridization .

Q. What strategies elucidate structure-activity relationships (SAR) for 4-chloro-N-(pyridin-2-yl)benzamide derivatives?

  • SAR Approaches :

  • Analog Synthesis : Modify substituents (e.g., replacing Cl with CF₃ or altering pyridine ring substituents) .
  • Binding Studies : Surface plasmon resonance (SPR) or ITC to quantify affinity for targets like PPARδ. For example, trifluoromethyl analogs showed 10-fold higher potency due to hydrophobic interactions .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes in enzyme active sites .

Q. How do researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Data Reconciliation :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
  • Batch Variability : Test multiple synthetic batches to rule out purity issues (HPLC >98% purity required) .
  • Mechanistic Context : For PPARδ antagonism, confirm target engagement via CRISPR knockout or siRNA silencing .

Q. What advanced analytical methods enhance characterization of degradation products or metabolites?

  • Techniques :

  • LC-HRMS : Identifies metabolites in hepatic microsomal assays (e.g., hydroxylation at the pyridine ring) .
  • XPS/EDS : Maps elemental composition of degradation byproducts (e.g., Cl loss under acidic conditions) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC tracking .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

  • Experimental Design :

  • Transcriptomics : RNA-seq to identify differentially expressed genes after treatment (e.g., downregulation of CPT1a by PPARδ antagonists) .
  • Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins .
  • In Vivo Models : Zebrafish or murine xenografts for pharmacokinetic profiling (e.g., bioavailability >50% via oral administration) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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